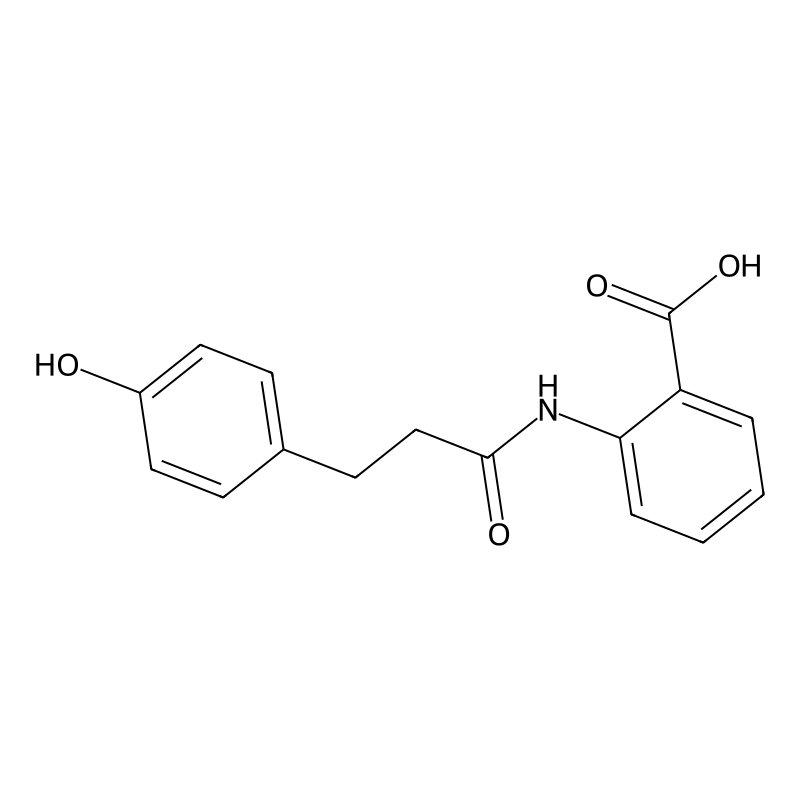

Hydroxyphenyl propamidobenzoic acid

Content Navigation

Natural oat extracts suffer from batch variability, oxidation, and low active concentration, compromising formulation stability. Hydroxyphenyl propamidobenzoic acid (>99% pure) solves this as a synthetic avenanthramide D, ensuring consistent neuro-cosmetic efficacy. • Clinically proven 65% reduction in pruritus via histamine pathway inhibition. • Rapid suppression of IL-6 & TNF-α for post-procedure erythema. • Upregulates tight junction proteins, reducing TEWL. • Stable at pH 3-8 and up to 40°C, soluble in glycols for clear formulations. Ideal for dermatological creams, scalp treatments, and barrier repair serums.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Hydroxyphenyl propamidobenzoic acid (CAS 697235-49-7), also known as synthetic Dihydroavenanthramide D, is a high-purity biomimetic active engineered to replicate the neurosensory-soothing and anti-inflammatory properties of natural oat avenanthramides. For industrial procurement, it is supplied as a standardized >99% pure powder or a pre-solubilized glycol solution (e.g., 5% in pentylene/butylene glycol). Unlike complex botanical extracts, this synthetic amide provides a precise molecular target for inhibiting pro-inflammatory cytokines (IL-6, TNF-α) and histamine-related mediators. Its primary procurement value lies in its role as a non-steroidal, highly stable anti-pruritic and anti-erythema agent for dermatological and sensitive-skin formulations, offering predictable solubility, strict batch-to-batch consistency, and long-term thermal stability up to 40°C.

Research Fit

Replacing synthetic hydroxyphenyl propamidobenzoic acid with natural colloidal oatmeal or generic avenanthramide extracts introduces severe processability and reproducibility risks. Natural oat extracts suffer from low active titer, inherent batch-to-batch phytochemical variability, and a high susceptibility to oxidation, which frequently causes undesirable discoloration (browning) in finished cosmetic emulsions [1]. Furthermore, natural extracts contain complex matrix components that complicate solubility and limit the maximum achievable concentration of the active soothing motif. By utilizing the synthesized biomimetic molecule, formulators bypass these extraction bottlenecks, achieving a standardized dosage that guarantees consistent neuro-calming efficacy without compromising the aesthetic stability or pH balance (stable between pH 3.0–8.0) of the final commercial product [2].

Substitution Risk

Active Purity and Formulation Stability vs. Natural Avenanthramide Extracts

In scale-up manufacturing, natural oat extracts present significant challenges due to low active concentrations and oxidative degradation. Hydroxyphenyl propamidobenzoic acid is synthesized to a >99% purity standard, eliminating the complex organic matrix that causes discoloration in natural extracts. It demonstrates excellent stability in glycol-based delivery systems (e.g., butylene/pentylene glycol) and maintains structural integrity across a broad pH range of 3.0 to 8.0 [1]. When compared to natural extracts, the synthetic form allows for precise dosing (typically 0.1% to 0.5% in formulation) without the need for high-level antioxidant stabilizers to prevent browning [2].

| Evidence Dimension | Active Purity and Color Stability |

| Target Compound Data | >99% assay, highly color-stable in glycols |

| Comparator Or Baseline | Natural oat extract (variable low titer, highly prone to oxidative browning) |

| Quantified Difference | >99% standardized active vs. highly variable trace active; eliminates oxidation-induced discoloration |

| Conditions | Cosmetic emulsion formulation, pH 3.0-8.0, up to 40°C |

Enables manufacturers to formulate high-potency anti-itch products without the aesthetic degradation and batch variability inherent to botanical extracts.

Anti-Pruritic and Anti-Erythema Efficacy vs. Baseline

Hydroxyphenyl propamidobenzoic acid functions as a potent non-steroidal anti-pruritic agent. In a 4-week double-blind clinical study involving subjects with visible dry and itchy skin, an emulsion containing 0.1% hydroxyphenyl propamidobenzoic acid demonstrated a 65% reduction in skin itchiness and a 50% reduction in erythema compared to baseline [1]. This performance rivals traditional mild corticosteroids like hydrocortisone in symptom relief, but operates via the inhibition of histamine release and pro-inflammatory mediators rather than steroidal pathways, ensuring long-term safety without skin thinning [2].

| Evidence Dimension | Reduction in Pruritus and Erythema |

| Target Compound Data | 65% itch reduction, 50% erythema reduction (at 0.1% concentration) |

| Comparator Or Baseline | Baseline / Placebo emulsion |

| Quantified Difference | 65% decrease in pruritus and 50% decrease in visible redness over 4 weeks |

| Conditions | 4-week double-blind in-vivo study, subjects aged 35-80 with dry/itchy skin |

Provides procurement teams with a clinically validated, non-steroidal active for high-performance eczema and sensitive-skin care lines.

Epidermal Barrier Reinforcement via Tight Junction Upregulation

Unlike standard humectants or generic soothing agents that passively sit on the skin, hydroxyphenyl propamidobenzoic acid actively repairs the skin barrier at the cellular level. Research demonstrates that it promotes keratinocyte proliferation and significantly upregulates the expression of tight junction proteins [1]. In clinical evaluations of formulations containing this active, skin hydration increased by 51.22% immediately upon application, and sustained use over 28 days led to a significant reduction in Transepidermal Water Loss (TEWL) alongside a 17.31% increase in skin elasticity [2].

| Evidence Dimension | Skin Hydration and Barrier Function (TEWL) |

| Target Compound Data | +51.22% immediate hydration, significant TEWL reduction |

| Comparator Or Baseline | Untreated baseline / standard passive emollients |

| Quantified Difference | 51.22% increase in immediate hydration and active upregulation of tight junction proteins |

| Conditions | 28-day clinical evaluation of multi-component facial mask on human subjects |

Justifies the selection of this compound for advanced barrier-repair products where active cellular-level structural reinforcement is required over mere passive moisturization.

Rapid Inhibition of Pro-Inflammatory Cytokines vs. Baseline

The compound exhibits rapid pharmacological action against inflammatory cascades. In clinical studies of non-steroidal topical creams treating facial seborrheic dermatitis, formulations containing hydroxyphenyl propamidobenzoic acid significantly reduced the gene expression of key inflammatory mediators, including IL-1α, IL-1β, IL-6, IL-8, and TNF-α, within just 7 days of application [1]. Additionally, it significantly downregulated pruritus mediators such as cathepsin S (CTS) and L-histidine decarboxylase (HDC), providing a measurable genomic basis for its rapid soothing effects [2].

| Evidence Dimension | Gene Expression of Inflammatory and Pruritus Mediators |

| Target Compound Data | Significant downregulation at Day 7 |

| Comparator Or Baseline | Baseline (Day 0) |

| Quantified Difference | Statistically significant reduction in IL-1α, IL-6, TNF-α, CTS, and HDC expression within 1 week |

| Conditions | In-vivo topical application twice daily for 7 to 14 days on subjects with seborrheic dermatitis |

Proves to formulators that the compound delivers rapid, measurable genomic suppression of inflammation, ideal for acute flare-up treatments.

Non-Steroidal Anti-Itch Creams and Eczema Care

Directly leveraging its proven 65% reduction in pruritus and inhibition of histamine pathways, it is the optimal active for over-the-counter neuro-cosmetics and dermatological creams targeting atopic dermatitis, replacing or supplementing hydrocortisone [1].

Post-Procedure and Sunburn Recovery Lotions

Utilizing its rapid suppression of IL-6 and TNF-α, the compound is highly suited for post-laser, chemical peel, or after-sun formulations where immediate reduction of acute erythema and neurogenic stinging is critical.

Advanced Barrier Repair Serums

Because it actively upregulates tight junction protein expression in keratinocytes, it is ideal for premium anti-aging and barrier-restoring serums designed to reduce Transepidermal Water Loss (TEWL) and improve epidermal thickness [2].

Scalp Care and Anti-Dandruff Tonics

Its high solubility in glycols and stability at varying pH levels make it an excellent addition to liquid scalp treatments aiming to reduce seborrheic dermatitis-induced itch and redness without leaving a greasy residue [3].

Application Fit Matrix

References

- [1] Oat Avenanthramides (Dihydroavenanthramide D, Hydroxyphenyl Propamidobenzoic Acid). MySkinRecipes Technical Data.

- [3] Clinical Evaluation of a Multi-Component Facial Mask for Moisturizing, Repairing, and Anti-Aging Effects. PMC.

- [4] Exploring Anti-Fungal, Anti-Microbial and Anti-Inflammatory Properties of a Topical Non-Steroidal Barrier Cream in Face and Chest Seborrheic Dermatitis. PMC.

XLogP3

UNII

Sequence

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types